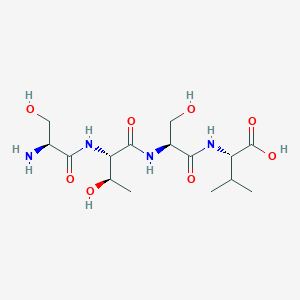
L-Seryl-L-threonyl-L-seryl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Seryl-L-threonyl-L-seryl-L-valine is a tetrapeptide composed of four amino acids: serine, threonine, serine, and valine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-threonyl-L-seryl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling reactions.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-threonyl-L-seryl-L-valine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in serine and threonine can be oxidized to form aldehydes or ketones.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents like tosyl chloride (TsCl) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups in serine and threonine can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups.
Scientific Research Applications
L-Seryl-L-threonyl-L-seryl-L-valine has various applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: It serves as a substrate for enzymes and helps in understanding protein structure and function.
Medicine: Peptides like this one are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of peptide-based materials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Seryl-L-threonyl-L-seryl-L-valine depends on its specific application. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. The hydroxyl groups in serine and threonine can form hydrogen bonds, contributing to the peptide’s stability and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- L-Seryl-L-tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-asparaginyl-L-threonyl-L-prolyl-L-valine
- L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline
Uniqueness
L-Seryl-L-threonyl-L-seryl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of two serine residues and one threonine residue provides multiple hydroxyl groups, enhancing its potential for hydrogen bonding and reactivity in chemical reactions.
Properties
CAS No. |
798540-76-8 |
|---|---|
Molecular Formula |
C15H28N4O8 |
Molecular Weight |
392.40 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H28N4O8/c1-6(2)10(15(26)27)18-13(24)9(5-21)17-14(25)11(7(3)22)19-12(23)8(16)4-20/h6-11,20-22H,4-5,16H2,1-3H3,(H,17,25)(H,18,24)(H,19,23)(H,26,27)/t7-,8+,9+,10+,11+/m1/s1 |
InChI Key |
YNGQKNVAWWUXJO-NMUGVGKYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



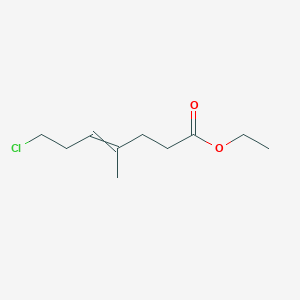
![3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide](/img/structure/B12520764.png)

![Bis[2-(3-octadecylureido)ethyl] persulfide](/img/structure/B12520775.png)
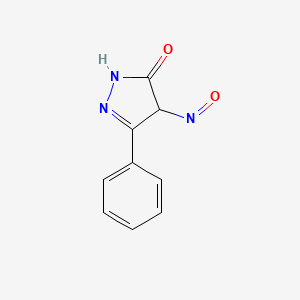
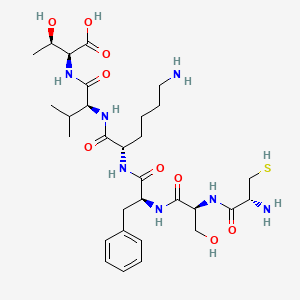
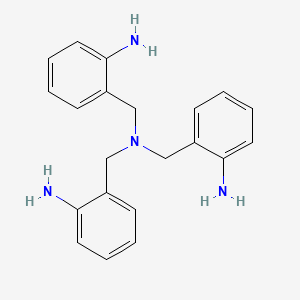
![[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate](/img/structure/B12520800.png)
![3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12520815.png)
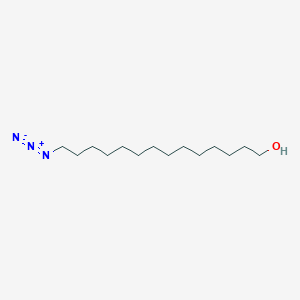
![Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate](/img/structure/B12520832.png)
![1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione](/img/structure/B12520833.png)

